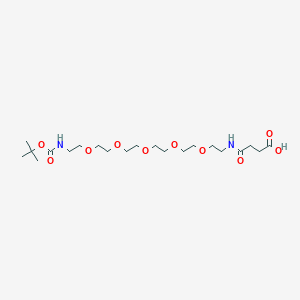
Carboxy-Amido-PEG5-N-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxy-Amido-PEG5-N-Boc is a polyethylene glycol (PEG) linker that contains a terminal carboxylic acid and a Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of Carboxy-Amido-PEG5-N-Boc involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process ensures high purity and yield of the final product, which is essential for its use in research and development .
Chemical Reactions Analysis
Types of Reactions
Carboxy-Amido-PEG5-N-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amine groups to form stable amide bonds.
Deprotection Reactions: The Boc group can be removed under mild acidic conditions to yield the free amine.
Common Reagents and Conditions
Activators: EDC, HATU
Deprotection Agents: Mild acids such as trifluoroacetic acid (TFA).
Major Products Formed
Amide Bonds: Formed through the reaction of the carboxylic acid with primary amines.
Free Amines: Formed through the deprotection of the Boc group.
Scientific Research Applications
Carboxy-Amido-PEG5-N-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of biomolecules to surfaces or other molecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Utilized in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of Carboxy-Amido-PEG5-N-Boc involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by activators such as EDC or HATU. The Boc group protects the amino group during synthesis and can be removed under mild acidic conditions to yield the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Carboxy-Amido-PEG5-N-Boc is unique due to its specific combination of a terminal carboxylic acid and a Boc-protected amino group. Similar compounds include:
- t-Boc-N-amido-PEG-acid
- t-Boc-N-amido-PEG-CH2CO2H
- t-Boc-N-amido-PEG-NHS ester
- t-Boc-N-amido-PEG-amine
- Fmoc-N-amido-PEG5-amine
These compounds share similar functional groups but differ in their specific structures and applications, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C21H40N2O10 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H40N2O10/c1-21(2,3)33-20(27)23-7-9-29-11-13-31-15-17-32-16-14-30-12-10-28-8-6-22-18(24)4-5-19(25)26/h4-17H2,1-3H3,(H,22,24)(H,23,27)(H,25,26) |
InChI Key |
DFPMQWOUMYSGNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


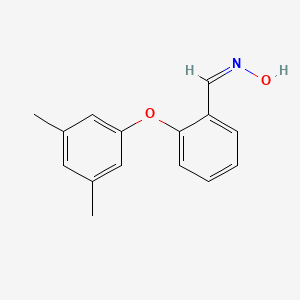
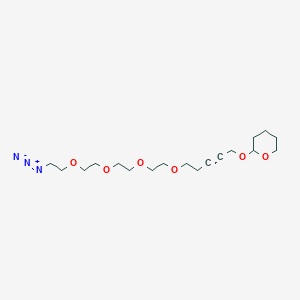
![4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)
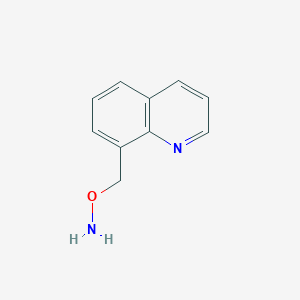
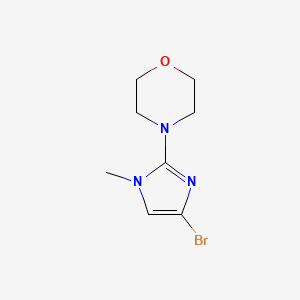
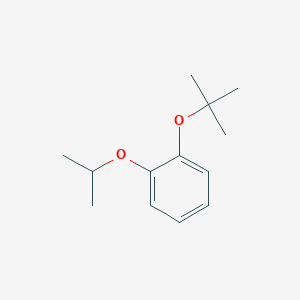
![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid](/img/structure/B13712059.png)
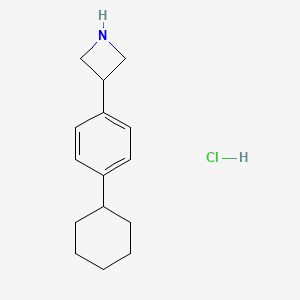
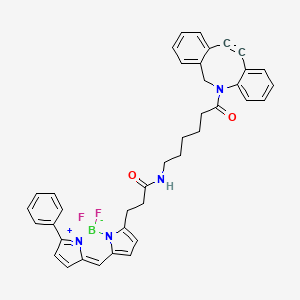
![(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate](/img/structure/B13712072.png)
![2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide](/img/structure/B13712078.png)
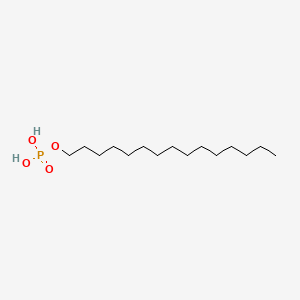
![5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidin-2-amine](/img/structure/B13712085.png)
